

4-Amino-2-methylpyrimidine-5-carbaldehyde properties

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Compound of Interest

Compound Name: 4-Amino-2-methylpyrimidine-5-carbaldehyde

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An In-Depth Technical Guide to **4-Amino-2-methylpyrimidine-5-carbaldehyde**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. These "privileged scaffolds" possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation to interact with biological targets. **4-Amino-2-methylpyrimidine-5-carbaldehyde** is a prominent member of this class. As a heterocyclic building block, its true value lies in the strategic placement of its functional groups: a pyrimidine core providing a rigid foundation, an amino group serving as a critical hydrogen bond donor, and a highly versatile carbaldehyde (formyl) group that acts as a synthetic handle for extensive molecular elaboration.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of **4-Amino-2-methylpyrimidine-5-carbaldehyde**. Moving beyond a simple recitation of facts, we will explore the causality behind its synthesis, its chemical reactivity, and its pivotal role in the creation of targeted therapeutics, particularly in the realm of kinase inhibitors.

Section 1: Physicochemical Properties and Structural Elucidation

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. **4-Amino-2-methylpyrimidine-5-carbaldehyde** is a stable, typically solid compound whose structure is primed for subsequent chemical modification.

Key Properties Summary

A summary of the essential physicochemical data for **4-Amino-2-methylpyrimidine-5-carbaldehyde** is presented below.

Property	Value	Source
IUPAC Name	4-amino-2-methylpyrimidine-5-carbaldehyde	[1]
CAS Number	73-68-7	[1] [2]
Molecular Formula	C ₆ H ₇ N ₃ O	[1]
Molecular Weight	137.14 g/mol	[1] [2]
Appearance	Typically a light yellow or off-white solid	[3] [4]
InChI Key	NOHYIPRJOCCNMG-UHFFFAOYSA-N	[1]

Spectroscopic Profile: A Structural Blueprint

Structural confirmation is paramount following synthesis. The spectroscopic signature of **4-Amino-2-methylpyrimidine-5-carbaldehyde** is distinct and directly reflects its functional group composition.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals: a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm), a singlet for the pyrimidine ring proton (C6-H), a singlet for the methyl group

(-CH₃) protons, and a broad singlet for the amino (-NH₂) protons which may exchange with D₂O.

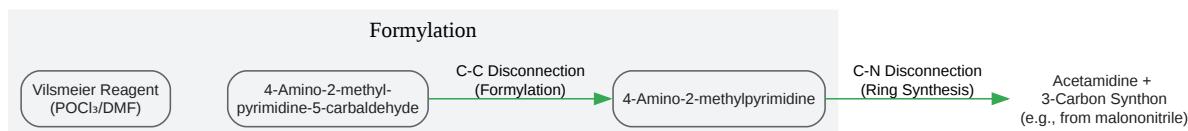
- ¹³C NMR Spectroscopy: The carbon spectrum will be defined by the highly deshielded carbonyl carbon of the aldehyde (around 190 ppm). Other distinct signals will correspond to the aromatic carbons of the pyrimidine ring and the methyl carbon.[5]
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1640-1680 cm⁻¹ is indicative of the C=O stretch of the conjugated aldehyde.[6] Bands in the 3300-3500 cm⁻¹ region correspond to the N-H stretching vibrations of the primary amine.[7][8]
- Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 137), with fragmentation patterns characteristic of the pyrimidine structure.[9][10]
- Sample Preparation (NMR): Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Obtain a standard proton spectrum over a range of 0-12 ppm.
- ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum on the same instrument.
- Sample Preparation (MS): Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
- MS Acquisition: Analyze the sample via Electrospray Ionization (ESI) or EI, acquiring data in positive ion mode to observe the [M+H]⁺ or M⁺ ion.

Section 2: Synthesis Strategies

The efficient construction of the **4-amino-2-methylpyrimidine-5-carbaldehyde** scaffold is critical for its use as a building block. The most common and logical strategies involve either formylating a pre-existing 4-amino-2-methylpyrimidine ring or building the ring from acyclic precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the formyl group, pointing to a formylation reaction as a key final step. A deeper disconnection breaks the pyrimidine ring into simpler, commercially available starting materials.



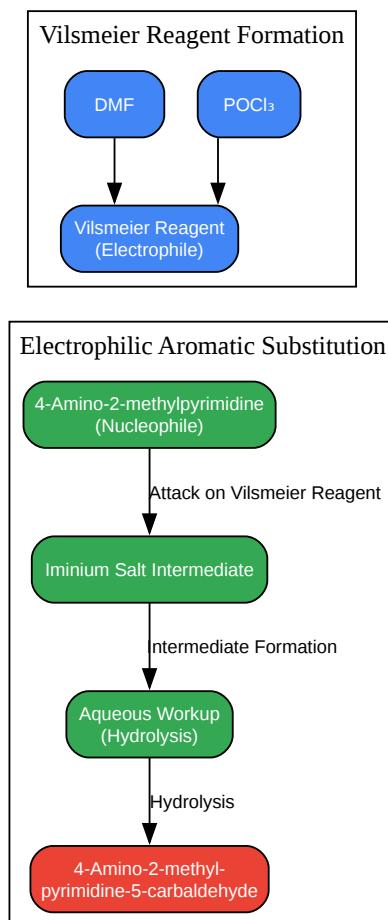
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Caption: Retrosynthesis of the target molecule.

Key Synthetic Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.^{[11][12]} The 4-aminopyrimidine ring is sufficiently activated by the amino group to undergo electrophilic substitution at the C5 position.^{[13][14]}

The reaction proceeds by first forming the "Vilsmeier reagent," a chloromethyliminium salt, from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the pyrimidine ring, leading to the aldehyde after aqueous workup.^[15]

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Caption: Workflow of the Vilsmeier-Haack Formylation.

Causality: This protocol uses an excess of POCl_3 and DMF, which serve as both reagent and solvent. The temperature is carefully controlled to prevent side reactions and decomposition. The final hydrolysis step is crucial for converting the intermediate iminium salt to the desired aldehyde.

- Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
- Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl_3) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

- Substrate Addition: Add 4-amino-2-methylpyrimidine to the reaction mixture portion-wise, maintaining the temperature below 20 °C.
- Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.
- Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product will precipitate as a solid.
- Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

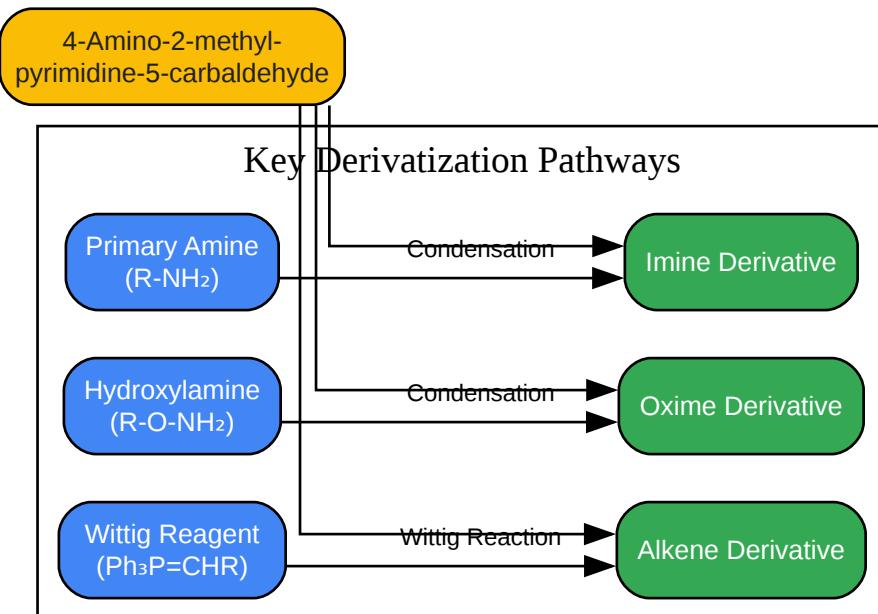
Section 3: Chemical Reactivity and Derivatization

The synthetic utility of **4-Amino-2-methylpyrimidine-5-carbaldehyde** stems almost entirely from the reactivity of its aldehyde group. This functional group is an electrophilic center that serves as a linchpin for connecting the pyrimidine scaffold to other molecular fragments, a critical step in building complex drug molecules.

Key transformations include:

- Condensation Reactions: The aldehyde readily reacts with primary amines and related nucleophiles (like hydroxylamines and hydrazines) to form imines, oximes, and hydrazones, respectively. This is a cornerstone of library synthesis for screening.[16][17][18]
- Reductive Amination: A two-step or one-pot reaction where an imine is first formed with an amine, followed by reduction (e.g., with NaBH_3CN or $\text{NaBH}(\text{OAc})_3$) to yield a more stable secondary amine linkage.

- Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for carbon-carbon bond formation and extension of the molecule.



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Caption: Key reactions of the aldehyde moiety.

Section 4: Applications in Medicinal Chemistry & Drug Development

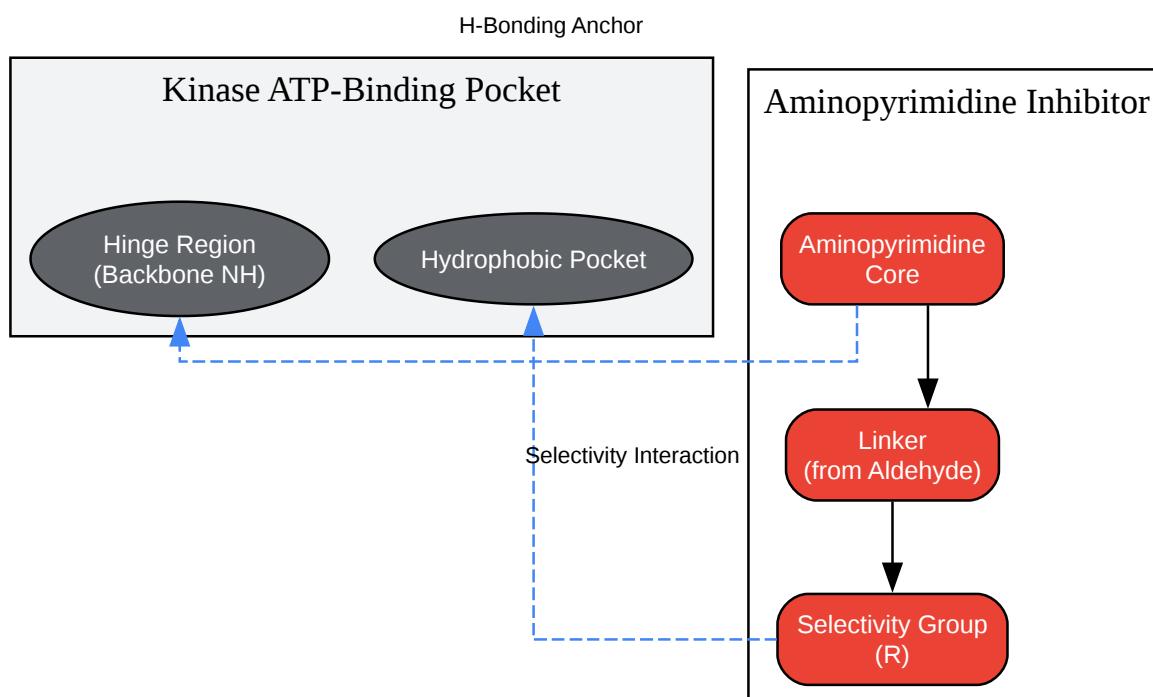
The 4-aminopyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its structure mimics the purine core of ATP, allowing it to act as a competitive inhibitor of ATP-dependent enzymes, most notably protein kinases.

Case Study: Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 4-aminopyrimidine core of our title compound is an excellent starting point for designing kinase inhibitors.^[19] The N1 and the 4-amino group of the pyrimidine ring can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common anchoring motif for inhibitors. The C5-aldehyde provides the vector for introducing substituents that occupy adjacent pockets, thereby conferring potency and selectivity.

Derivatives of 4-aminopyrimidine-5-carbaldehyde have shown potent inhibitory activity against several important oncology targets:

- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Oxime derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels) required for tumor growth.[16][18][20]
- EGFR/ErbB-2 (Epidermal Growth Factor Receptor): Hydrazone derivatives have been developed as dual inhibitors of EGFR and ErbB-2 (also known as HER2), two kinases often overexpressed in breast, lung, and other cancers.[17][21]



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Caption: Aminopyrimidine scaffold in a kinase pocket.

Causality: This protocol demonstrates the straightforward condensation reaction of the aldehyde. A weak base like pyridine is used to catalyze the reaction and neutralize the HCl

byproduct from the hydroxylamine salt. The reaction is typically clean, and the product often precipitates upon formation.

- Dissolution: Suspend 1.0 equivalent of **4-Amino-2-methylpyrimidine-5-carbaldehyde** in ethanol in a round-bottom flask.
- Reagent Addition: Add 1.1 equivalents of O-ethylhydroxylamine hydrochloride, followed by 1.5 equivalents of pyridine.
- Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor by TLC.
- Isolation: Upon completion, cool the reaction mixture. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.
- Purification: Wash the collected solid with water and then a small amount of cold ethanol. Dry the product under vacuum to yield the desired oxime derivative.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of **4-Amino-2-methylpyrimidine-5-carbaldehyde** is essential. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

GHS Hazard Information

Hazard Class	Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	Warning
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning
Serious Eye Damage	H318: Causes serious eye damage	Danger
STOT, Single Exposure	H335: May cause respiratory irritation	Warning

(Source: ECHA C&L Inventory)[1]

- Engineering Controls: Always handle the solid and its solutions inside a certified chemical fume hood.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[22]
- Handling: Avoid creating dust. If transferring the solid, do so carefully. Avoid contact with skin and eyes.[23]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
- Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for chemical waste disposal.[24]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Amino-2-methylpyrimidine-5-carbaldehyde is far more than a simple organic molecule; it is a testament to the power of rational molecular design. Its robust and accessible synthesis, combined with the strategic placement of a versatile aldehyde handle on a biologically relevant aminopyrimidine core, establishes it as a high-value intermediate for drug discovery. By understanding its properties, mastering its synthesis, and leveraging its reactivity, researchers can continue to build upon this privileged scaffold to develop the next generation of targeted therapies.

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